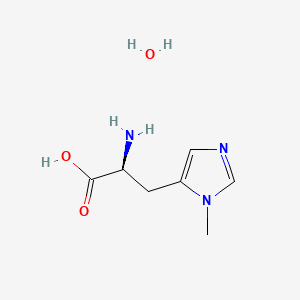

3-Methyl-L-histidine N-hydrate

Description

Presence in Myofibrillar Proteins

Myofibrillar proteins are the fundamental components of muscle fibers responsible for muscle contraction. 3-Methyl-L-histidine is a well-established component of two key myofibrillar proteins: actin and myosin. nih.govnih.gov

3-Methyl-L-histidine is found in both actin and myosin, the primary proteins that make up the contractile apparatus of muscle. nih.govnih.gov In adult rabbit skeletal muscle, actin contains one residue of 3-methylhistidine per molecule. nih.govresearchgate.net This specific methylation occurs at the histidine-73 residue in the actin sequence. researchgate.net Myosin, a larger and more complex protein, also contains 3-methylhistidine. nih.govnih.gov Studies on adult rabbit myosin have shown the presence of approximately two 3-methylhistidine residues per molecule, which are located in the heavy meromyosin portion of the molecule. nih.gov

The presence of 3-methylhistidine in these proteins is a result of post-translational modification, meaning that histidine is first incorporated into the polypeptide chain, and then a methyl group is added. cambridge.org

The concentration of 3-Methyl-L-histidine varies between different types of muscle fibers. nih.gov Skeletal muscles are generally composed of two main fiber types: slow-twitch (Type I) and fast-twitch (Type II). nih.govnasm.org Slow-twitch fibers are associated with endurance activities, while fast-twitch fibers are involved in powerful, short-duration movements. nih.govnasm.org

Research has shown that the 3-methylhistidine content is highest in myosin from white skeletal muscle, which is predominantly composed of fast-twitch fibers. nih.gov In contrast, lower concentrations of 3-methylhistidine are found in myosin from red skeletal muscle (rich in slow-twitch fibers) and smooth muscle. nih.gov However, the 3-methylhistidine content in actin appears to be consistent across different muscle types. researchgate.netnih.gov This differential distribution in myosin suggests a potential link between the methylation of myosin and the specific functional properties of fast-twitch muscle fibers. nih.gov

Table 1: 3-Methylhistidine Content in Myosin from Different Muscle Types

| Muscle Type | 3-Methylhistidine Content |

|---|---|

| White Skeletal Muscle (fast-twitch) | Highest |

| Red Skeletal Muscle (slow-twitch) | Lower |

| Smooth Muscle | Lower |

Source: nih.gov

Occurrence in Dipeptides

Beyond its presence in large structural proteins, 3-Methyl-L-histidine is also a key component of certain dipeptides, which are molecules consisting of two amino acids.

Anserine (B1665513), chemically known as beta-alanyl-3-methyl-L-histidine, is a dipeptide found in the skeletal muscle and brain of many vertebrates. wikipedia.orgplos.org It is formed through the methylation of another dipeptide, carnosine (beta-alanyl-L-histidine), in a reaction catalyzed by the enzyme carnosine N-methyltransferase. wikipedia.orgrsc.org This synthesis pathway indicates that the formation of anserine is dependent on the prior synthesis of carnosine. nih.gov

Anserine shares several biological activities with carnosine, including acting as a pH buffer in muscle, possessing antioxidant properties, and chelating metal ions. wikipedia.orgnumberanalytics.com Due to its methylation, anserine is more resistant to degradation in the body compared to carnosine. wikipedia.org The concentration of anserine can vary significantly between different muscle fiber types, with higher levels generally found in fast-twitch muscles, which rely heavily on anaerobic metabolism. meatscience.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

307310-73-2 |

|---|---|

Molecular Formula |

C7H13N3O3 |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrate |

InChI |

InChI=1S/C7H11N3O2.H2O/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H2/t6-;/m0./s1 |

InChI Key |

JVZHCTIDJLKMST-RGMNGODLSA-N |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)N.O |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)N.O |

Origin of Product |

United States |

Biogenesis and Post Translational Modification of 3 Methyl L Histidine N Hydrate

The formation of 3-Methyl-L-histidine is a fascinating example of how cells expand their biochemical capabilities beyond the standard 20 amino acids used in protein synthesis. nih.gov This process occurs after a protein has been assembled, a mechanism known as post-translational modification. nih.gov

Endogenous Formation Pathways: Post-translational Methylation of Histidine Residues

3-Methyl-L-histidine is synthesized in the body through the enzymatic methylation of specific histidine residues already incorporated within protein structures, particularly in the contractile proteins actin and myosin. wikipedia.orgcaymanchem.comresearchgate.net This modification is not a random event but a targeted process that alters the properties of these proteins. The formation of 3-methylhistidine occurs after the polypeptide chain has been synthesized, meaning it is a post-translational event. wur.nl Upon the breakdown of these muscle proteins, 3-methylhistidine is released and subsequently excreted in the urine. caymanchem.com

Role of S-Adenosylmethionine (SAM) as Methyl Donor

The methyl group required for the conversion of a protein-bound histidine residue to 3-methylhistidine is provided by S-adenosylmethionine (SAM). nih.govresearchgate.net SAM is a universal methyl donor in numerous biological reactions, transferring its methyl group to various substrates, including amino acid residues in proteins. nih.gov This reaction is catalyzed by a class of enzymes known as methyltransferases. nih.gov In the context of 3-methylhistidine synthesis, a specific methyltransferase facilitates the transfer of a methyl group from SAM to the nitrogen atom at the 3-position (or Nτ-position) of the imidazole (B134444) ring of a histidine residue within a protein. researchgate.net Studies using radiolabeled SAM have confirmed its role as the methyl donor in the synthesis of protein-bound 3-methylhistidine. nih.govnih.gov

Enzymology of 3-Methyl-L-histidine N-hydrate Synthesis

The enzymatic machinery responsible for histidine methylation has been a subject of intense research, leading to the identification of specific methyltransferases with distinct substrate specificities.

Identification and Characterization of Specific Methyltransferases (e.g., METTL9)

Recent discoveries have identified METTL9 as a key enzyme responsible for the majority of 1-methylhistidine formation in mammalian proteomes. nih.govfoodb.ca While the primary focus of much of the recent literature has been on 1-methylhistidine, the study of histidine methylation, in general, has also shed light on the enzymes involved in 3-methylhistidine synthesis. Historically, the specific enzyme for 3-methylhistidine in actin was unknown for a long time. However, research has identified SETD3 as the actin-specific histidine N-methyltransferase, which methylates histidine at the N3 position. researchgate.net Another methyltransferase, METTL18, has been shown to be a histidine-specific methyltransferase that targets the ribosomal protein RPL3, resulting in a 3-methylhistidine modification. oup.com

It is important to note that while METTL9 is primarily associated with 1-methylhistidine, some sources incorrectly attribute the formation of all methylated histidine, including 3-methylhistidine, to this enzyme. foodb.cahmdb.ca However, more specific research points to a division of labor among different methyltransferases.

Substrate Specificity and Recognition Motifs (e.g., His-x-His motif)

Methyltransferases exhibit remarkable specificity for their substrates. For instance, METTL9 recognizes a specific sequence motif, His-x-His (HxH), where 'x' is typically a small amino acid. nih.govbiorxiv.orgnih.gov METTL9 specifically methylates the second histidine residue within this motif. uniprot.orgresearchgate.net This recognition motif is found in various proteins, including zinc transporters. biorxiv.org

Structural and biochemical studies have provided a detailed understanding of this specificity. The METTL9 enzyme has a substrate-binding pocket that accommodates the pentapeptide motif containing the HxH sequence. researchgate.net An aspartate residue within the active site of METTL9 stabilizes the N3 atom of the target histidine's imidazole ring, presenting the N1 atom for methylation by SAM. researchgate.net This precise mechanism ensures the N1-specific methylation catalyzed by METTL9. researchgate.netscispace.com

For the 3-methylhistidine-forming enzyme SETD3, its specificity lies in targeting His73 of β-actin. researchgate.net Similarly, METTL18 specifically targets His-245 in the ribosomal protein RPL3. oup.com

Table 1: Key Methyltransferases in Histidine Methylation

| Enzyme | Primary Methylation Product | Key Substrates | Recognition Motif/Target Site |

|---|---|---|---|

| METTL9 | 1-methylhistidine | S100A9, NDUFB3, Zinc Transporters (e.g., SLC39A7) nih.govbiorxiv.orguniprot.org | His-x-His (HxH) motif nih.govbiorxiv.orgnih.gov |

| SETD3 | 3-methylhistidine | β-actin researchgate.net | Histidine 73 (H73) researchgate.net |

| METTL18 | 3-methylhistidine | Ribosomal Protein L3 (RPL3) oup.com | Histidine 245 (His-245) oup.com |

Non-Incorporation into De Novo Protein Synthesis

A crucial aspect of 3-Methyl-L-histidine's biochemistry is that it is not utilized for the synthesis of new proteins. wur.nl Once formed through post-translational modification and subsequently released during protein degradation, free 3-methylhistidine cannot be re-incorporated into growing polypeptide chains. wur.nl This is because there is no specific transfer RNA (tRNA) molecule that recognizes 3-methylhistidine and brings it to the ribosome, the site of protein synthesis. wur.nl This lack of a corresponding tRNA ensures that 3-methylhistidine's presence in proteins is solely the result of the targeted post-translational methylation process. Consequently, the entire pool of free 3-methylhistidine in the body is derived from the breakdown of proteins that have undergone this specific modification. nih.govnih.gov

Biological Distribution and Occurrence of 3 Methyl L Histidine N Hydrate

Distribution Across Diverse Biological Systems

Presence in Invertebrate and Microbial Organisms

3-Methyl-L-histidine, a post-translationally modified amino acid, is not limited to vertebrate species. Its presence has been identified in a variety of invertebrate and microbial organisms, where it participates in diverse metabolic processes and is a component of specific proteins. Research has confirmed its occurrence in species such as the Eastern honey bee (Apis cerana), the protozoan parasite (Trypanosoma brucei), the nematode (Caenorhabditis elegans), the baker's yeast (Saccharomyces cerevisiae), and its metabolic processing by the soil bacterium (Bacillus terra). nih.govnih.gov

Apis cerana

Metabolomic studies have identified 3-Methyl-L-histidine as a metabolite in the Eastern honey bee, Apis cerana. nih.govresearchgate.net In a brain metabolomic profiling study investigating the response of Apis cerana to infestation by the mite Varroa destructor, numerous metabolites were dysregulated. nih.govplos.org While the specific role of 3-Methyl-L-histidine was not the central focus of this study, its identification within the bee's metabolic landscape points to its involvement in the physiological and biochemical pathways of this insect. nih.govplos.org The metabolomics data from this research has been deposited in the MetaboLights database (accession MTBLS379), confirming the presence of this compound. ebi.ac.uk

Trypanosoma brucei

The protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, has been shown to contain 3-Methyl-L-histidine. nih.gov Its presence has been documented in metabolomic databases and analyses of the parasite's metabolism. ebi.ac.ukgla.ac.uk T. brucei exhibits complex metabolic adaptations throughout its lifecycle, switching between a mammalian host and an insect vector. nih.gov Amino acid metabolism is crucial for the parasite's survival, serving as a source of energy and as building blocks for proteins. mdpi.com While the precise function of 3-Methyl-L-histidine in T. brucei is not fully elucidated, its existence within the parasite's metabolome suggests it is part of its metabolic network. gla.ac.uk

Caenorhabditis elegans

The nematode Caenorhabditis elegans, a widely used model organism in biological research, has been reported to contain 3-Methyl-L-histidine. nih.gov Studies investigating the effects of amino acid supplementation on the lifespan of C. elegans have explored the role of histidine and its analogs. nih.gov One such study demonstrated that supplementing the diet with histidine extended the lifespan of the nematode. nih.gov Further research using a C. elegans model to identify biomarkers of radiation injury also involved metabolomic analysis, which can detect a wide range of compounds including modified amino acids. mednexus.org The presence of 3-Methyl-L-histidine in C. elegans is also noted in metabolomic databases. unina.it

Saccharomyces cerevisiae

In the baker's yeast, Saccharomyces cerevisiae, 3-Methyl-L-histidine has been the subject of detailed biochemical investigation. It is now known to be a component of a specific ribosomal protein. nih.govnih.gov Research has demonstrated that the ribosomal protein Rpl3, a part of the large ribosomal subunit, is stoichiometrically monomethylated at histidine residue 243, resulting in the formation of a 3-methylhistidine residue. nih.govnih.govresearchgate.net This post-translational modification is catalyzed by the methyltransferase Hpm1, encoded by the YIL110W gene. nih.govnih.govresearchgate.net The discovery of this modification was significant as it was the first report of a methylated histidine residue in yeast. nih.govnih.gov The deletion of the HPM1 gene, which prevents this methylation, leads to various phenotypic changes, suggesting that the presence of 3-methylhistidine in Rpl3 is important for normal ribosomal function and cellular physiology. nih.govnih.gov Some studies suggest that Rpl3 may be the primary, if not the sole, substrate for Hpm1p-dependent histidine methylation in yeast. researchgate.net

Bacillus terra

The soil-dwelling firmicute bacterium, Bacillus terra, has been shown to possess a metabolic pathway for the degradation of Nτ-methylhistidine (a tautomer of 3-Methyl-L-histidine). nih.govacs.orgresearchgate.net This bacterium contains enzymes that can break down Nτ-methylhistidine into L-glutamate and N-methylformamide. nih.govacs.org This catabolic process is noteworthy as it represents a novel addition to the known pathways of histidine metabolism and is the first described biogenic source of N-methylformamide. nih.govacs.org The ability to degrade Nτ-methylhistidine suggests that in certain environments, this compound can accumulate to levels where its breakdown becomes a competitively advantageous skill for microorganisms like Bacillus terra. nih.govacs.orgresearchgate.net The enzymes involved are related to the canonical histidine degradation pathway, including a histidine ammonia-lyase and a urocanate hydratase. nih.gov

Interactive Data Table of 3-Methyl-L-histidine Presence in Invertebrates and Microbes

| Organism | Finding | Research Focus | Significance |

| Apis cerana | Detected in brain metabolome nih.govresearchgate.net | Metabolomic changes upon Varroa destructor infestation nih.govplos.org | Indicates involvement in the honey bee's metabolic pathways. |

| Trypanosoma brucei | Identified as a metabolite nih.govgla.ac.uk | General metabolomic and amino acid metabolism studies nih.govmdpi.com | Part of the parasite's metabolic network. |

| Caenorhabditis elegans | Present in the organism nih.govunina.it | Amino acid supplementation and lifespan studies nih.gov | Histidine supplementation affects lifespan. |

| Saccharomyces cerevisiae | Post-translational modification of ribosomal protein Rpl3 nih.govnih.gov | Protein methylation and ribosome function researchgate.netresearchgate.net | First identified methylated histidine in yeast; important for ribosome function. nih.govnih.gov |

| Bacillus terra | Capable of degrading Nτ-methylhistidine nih.govacs.org | Catabolic pathways of modified amino acids researchgate.net | First described biogenic source of N-methylformamide. nih.govacs.org |

Metabolism, Turnover, and Excretion Dynamics of 3 Methyl L Histidine N Hydrate

Catabolism and Release from Proteins

3-Methyl-L-histidine (3-MH), an endogenous amino acid, is primarily a component of the contractile proteins actin and myosin found in skeletal muscle. caymanchem.combertin-bioreagent.comnp-mrd.org It is not incorporated directly into proteins during synthesis but is formed through a post-translational modification process. nih.govwikipedia.org This process involves the enzymatic methylation of specific histidine residues within the actin and myosin polypeptide chains, with S-adenosylmethionine (SAM) acting as the methyl group donor. wikipedia.orgresearchgate.net

During the natural process of muscle protein turnover, these myofibrillar proteins undergo breakdown, or catabolism. mdpi.com It is through this proteolytic process that 3-Methyl-L-histidine is released from actin and myosin into the circulation. np-mrd.orgnih.govmdpi.com The concentration of 3-MH in the globular head of myosin heavy chains can vary depending on the muscle fiber type, being present in fast-twitch white muscle fibers but not in fetal, cardiac, or slow-twitch red muscle fibers. researchgate.net In contrast, it is found in every isoform of actin. researchgate.net

Non-Reutilization and Quantitative Excretion

Once released into the bloodstream, 3-Methyl-L-histidine cannot be reutilized for the synthesis of new proteins because it is not capable of charging transfer RNA (tRNA). nih.govmdpi.comnih.gov Studies in humans have shown that the compound is not oxidized. nih.gov Following an intravenous administration of radiolabeled ((14)C)3-methylhistidine to human subjects, no radioactivity was detected in expired air, confirming that it is not catabolized for energy. nih.gov

Instead of being metabolized or reused, 3-MH is quantitatively excreted from the body, primarily in the urine. nih.govnih.govnih.gov Research tracking the excretion of intravenously administered ((14)C)3-methylhistidine found that approximately 75% of the dose was excreted within 24 hours and 95% within 48 hours. nih.gov The vast majority of the excreted compound (about 95.5%) is in its original form, with a small fraction (about 4.5%) excreted as its derivative, N-acetyl-3-methylhistidine. nih.gov The plasma half-life of 3-Methyl-L-histidine is estimated to be approximately 130 minutes. nih.gov

Urinary Excretion as an Indicator of Protein Turnover

The unique metabolic fate of 3-Methyl-L-histidine—being released during muscle protein breakdown, not being reused for protein synthesis, and being quantitatively excreted—makes its measurement in urine a valuable, non-invasive biomarker for the rate of myofibrillar protein catabolism. caymanchem.comnih.govmdpi.comnih.govnih.gov The urinary output of 3-MH is considered a sensitive index of skeletal muscle protein degradation. np-mrd.orgmdpi.comnih.gov To account for variations in urine concentration, the ratio of 3-methylhistidine to creatinine (B1669602) excretion is often used as a measure of the fractional catabolic rate of myofibrillar protein. nih.gov

Several factors can influence the levels of 3-Methyl-L-histidine excretion, which must be considered when using it as a biomarker for endogenous muscle protein breakdown.

Dietary Intake : The consumption of meat, which contains actin and myosin, is a significant external source of 3-MH. mdpi.comnih.gov Chicken, in particular, can elevate urinary 3-MH concentrations. wikipedia.orghealthmatters.io Therefore, for an accurate assessment of endogenous muscle breakdown, a meat-free diet is often necessary for several days prior to and during the urine collection period. nih.govnih.gov Studies in omnivores have shown that a single meal of white meat leads to a temporary increase in plasma 3-MH levels, which decline significantly within 24 hours. nih.gov Soy-based products can also contribute to urinary 3-MH levels. wikipedia.orghealthmatters.io

Age : Age appears to influence the rate of muscle protein proteolysis. One study found that the concentration of 3-MH in the interstitial fluid of resting skeletal muscle was 44% higher in older men (average age 75) compared to young men (average age 27), suggesting an increased breakdown of contractile proteins with age. nih.gov In rats fed a high-protein diet, there was a tendency for the rate of 3-MH excretion per 100g of body weight to increase with age. nih.gov

Clinical and Physiological States : Various conditions are associated with altered 3-MH excretion. The ratio of 3-methylhistidine to creatinine is increased in cases of severe injury, thyrotoxicosis, neoplastic disease, and during the administration of prednisolone. nih.gov Conversely, the ratio is decreased in conditions such as myxoedema, osteomalacia, and hypothermia. nih.gov Starvation, fasting, strenuous physical exercise, and muscle-wasting conditions also lead to increased excretion. nih.govhealthmatters.iorupahealth.com

| Factor | Effect on 3-MH Excretion | Research Findings |

| Dietary Meat Intake | Increase | Consumption of meat, especially chicken, elevates urinary and plasma 3-MH. mdpi.comnih.gov A meat-free diet is often required for accurate endogenous measurements. nih.gov |

| Age | Increase | Resting interstitial 3-MH concentration is higher in older men compared to younger men. nih.gov |

| Severe Injury | Increase | The 3-MH:creatinine ratio is increased. nih.gov |

| Thyrotoxicosis | Increase | The 3-MH:creatinine ratio is increased. nih.gov |

| Hypothermia | Decrease | The 3-MH:creatinine ratio is decreased. nih.gov |

| Strenuous Exercise | Increase | Excretion is increased following strenuous physical activity. healthmatters.io |

While 3-Methyl-L-histidine is present in various tissues, its concentration differs significantly, with skeletal muscle being the principal reservoir.

Skeletal Muscle : It is estimated that skeletal muscle is the origin of at least 75% of the 3-MH excreted in the urine. np-mrd.orgresearchgate.netmdpi.com Post-mortem analysis of human tissues revealed that the highest concentration of 3-MH is found in skeletal muscle. nih.gov

Splanchnic Region : Tissues of the splanchnic region, which includes the gastrointestinal tract, contribute a smaller amount, estimated to be around 10% of urinary 3-MH. researchgate.net A study involving patients with a short bowel found that their 3-MH excretion was not significantly different from control subjects, suggesting the contribution from the small intestine is negligible in humans. nih.gov

Other Tissues : Intermediate concentrations of 3-MH are found in cardiac muscle and tissues containing smooth muscle, while low concentrations are present in parenchymal organs like the liver and kidney. nih.gov

| Tissue Source | 3-MH Concentration/Contribution | Supporting Data |

| Skeletal Muscle | Highest concentration (approx. 3.31 µmol/g fat-free dry weight). nih.gov Contributes ~75% of urinary 3-MH. np-mrd.orgresearchgate.netmdpi.com | Post-mortem tissue analysis confirms the highest levels in skeletal muscle. nih.gov |

| Cardiac & Smooth Muscle | Intermediate concentrations (2-3 µmol/g fat-free dry weight). nih.gov | Post-mortem tissue analysis. nih.gov |

| Splanchnic Region (Gut) | Contributes ~10% of urinary 3-MH. researchgate.net | Studies in short-bowel patients suggest a negligible contribution from the small intestine. nih.gov |

| Parenchymal Tissues (Liver, Kidney) | Low concentrations (<1 µmol/g fat-free dry weight). nih.gov | Post-mortem tissue analysis. nih.gov |

Factors Influencing Excretion Levels (e.g., dietary protein intake, age)

Degradation Pathways of 3-Methyl-L-histidine N-hydrate

As established, 3-Methyl-L-histidine is not degraded in human metabolism. nih.gov However, degradation pathways exist in certain microorganisms.

Research has identified a specific catabolic pathway for Nτ-methylhistidine (3-methylhistidine) in the soil-dwelling firmicute Bacillus terra and other bacteria. nih.govacs.orgresearchgate.net This pathway allows these organisms to use 3-MH as a source of nutrients. The degradation process converts Nτ-methylhistidine into L-glutamate and N-methylformamide. nih.govacs.orgresearchgate.net

This bacterial degradation pathway utilizes enzymes that are analogous to the first steps of the universally conserved histidine degradation pathway. nih.govacs.org These enzymatic steps include:

Deamination : A histidine ammonia-lyase (HAL) enzyme catalyzes the elimination of the α-amino group from Nτ-methylhistidine. nih.govacs.org

Hydration : A urocanate hydratase then acts on the resulting intermediate. nih.govacs.org

This microbial pathway represents the first identified biogenic source of N-methylformamide. nih.govacs.org

Products of Degradation (e.g., L-glutamate, N-methylformamide)

While 3-Methyl-L-histidine (3-MH) is largely excreted unmetabolized in humans, specific degradation pathways have been identified in certain microorganisms. nih.gov Research has revealed that some soil-dwelling bacteria, such as the firmicute Bacillus terra, possess the enzymatic machinery to catabolize Nτ-methylhistidine. nih.govacs.orgacs.org This bacterial degradation pathway breaks down 3-MH into the final products L-glutamate and N-methylformamide. nih.govacs.orgacs.orgresearchgate.net The discovery of this metabolic process identified the first known biogenic source of N-methylformamide. acs.orgacs.orgresearchgate.net

The complete degradation is a multi-step process involving four key enzymes that are encoded in what appears to be a complete histidine utilization (Hut) locus. acs.org The pathway is initiated by a specific Nτ-methylhistidine ammonia-lyase, which converts 3-MH to Nτ-methylurocanate. acs.org This is followed by the action of a specific Nτ-methylurocanate hydratase. acs.org The pathway continues with enzymes homologous to those in general histidine degradation, including an imidazolonepropionase-like enzyme and a formimidoylglutamase-like enzyme, to complete the transformation to L-glutamate and N-methylformamide. acs.org The existence of this specific catabolic pathway suggests that in certain environments, 3-MH can accumulate to concentrations that make its degradation an evolutionary advantage for bacteria. nih.govacs.org

Table 1: Bacterial Degradation Pathway of 3-Methyl-L-histidine

| Step | Substrate | Enzyme | Product(s) |

|---|---|---|---|

| 1 | 3-Methyl-L-histidine | Nτ-methylhistidine ammonia-lyase | Nτ-methylurocanate |

| 2 | Nτ-methylurocanate | Nτ-methylurocanate hydratase | N-methyl-imidazolone-propionate (Intermediate) |

Comparison with General Histidine Degradation Pathways

The bacterial degradation pathway for 3-Methyl-L-histidine shares a similar enzymatic logic with the universally conserved histidine degradation pathway found in a wide range of organisms, from bacteria to mammals. acs.orgacs.orgresearchgate.net However, there are critical differences in substrate specificity and the resulting metabolic products.

The general histidine utilization (Hut) pathway is a cornerstone of amino acid catabolism, converting L-histidine (B1673261) into L-glutamate, ammonia, and a one-carbon unit (like formate (B1220265) or formamide). researchgate.netresearchgate.netasm.org This pathway is initiated by the enzyme histidine ammonia-lyase (HAL), which catalyzes the elimination of the α-amino group from L-histidine to form trans-urocanic acid (urocanate). nih.govnih.govmdpi.com Subsequently, urocanate hydratase (urocanase) converts urocanate to 4-imidazolone-5-propionate. nih.govacs.orgwikipedia.org This intermediate is then hydrolyzed by imidazolonepropionase to N-formimino-L-glutamate. nih.govacs.orgnih.gov From this point, the pathway can diverge. In many bacteria, N-formimino-L-glutamate is broken down into glutamate (B1630785), ammonia, and either formamide (B127407) or formate. asm.orgnih.gov In mammals, the formimino group is transferred to tetrahydrofolate, coupling histidine catabolism to one-carbon metabolism. nih.govnih.gov

In contrast, the specialized bacterial pathway for 3-MH degradation utilizes enzymes that are homologous to HAL and urocanase but are specific to the methylated substrate. acs.org It begins with Nτ-methylhistidine ammonia-lyase acting on 3-MH to produce Nτ-methylurocanate, the methylated analog of urocanate. acs.org The subsequent steps, while mechanistically similar, process the methylated intermediates, ultimately yielding L-glutamate and N-methylformamide, rather than the N-formimino-L-glutamate central to the general pathway. nih.govacs.org The parallel nature of these pathways highlights the evolutionary adaptation of a conserved enzymatic framework to metabolize a modified amino acid. acs.orgresearchgate.net

Table 2: Comparison of Histidine Degradation Pathways

| Feature | General Histidine Degradation | Bacterial 3-Methylhistidine Degradation |

|---|---|---|

| Primary Substrate | L-Histidine | 3-Methyl-L-histidine (Nτ-methylhistidine) |

| Initial Enzyme | Histidine ammonia-lyase (HAL) | Nτ-methylhistidine ammonia-lyase |

| First Intermediate | trans-Urocanic acid | Nτ-methylurocanic acid |

| Second Enzyme | Urocanate hydratase | Nτ-methylurocanate hydratase |

| Key Intermediate | N-formimino-L-glutamate | N-methyl-imidazolone-propionate |

| Primary End Products | L-glutamate, Ammonia, Formate/Formamide (Bacteria); L-glutamate, connection to one-carbon pool (Mammals) | L-glutamate, N-methylformamide |

Physiological Roles and Mechanistic Investigations of 3 Methyl L Histidine N Hydrate

Role in Muscle Protein Dynamics

The primary and most well-established role of 3-Methyl-L-histidine is as an indicator of muscle protein metabolism. Its concentration in biological fluids provides a window into the rate of muscle breakdown.

3-Methyl-L-histidine is a direct byproduct of the catabolism of myofibrillar proteins, specifically actin and myosin, which are the major protein components of skeletal muscle. caymanchem.comrupahealth.comhealthmatters.io The formation of 3-MH occurs through the post-translational methylation of specific histidine residues within these proteins. bevital.nocambridge.org When muscle proteins are broken down, 3-MH is released into the bloodstream and is subsequently excreted in the urine without being metabolized or reused in the synthesis of new proteins. bevital.nocambridge.org This quantitative excretion makes urinary 3-MH a reliable index of the rate of myofibrillar protein degradation. cambridge.orgnih.govnih.gov Studies have confirmed that skeletal muscle is the principal source of 3-MH in the body, and its release accurately reflects the breakdown of this tissue. cambridge.orgnih.govportlandpress.com

Given its direct correlation with muscle protein breakdown, 3-Methyl-L-histidine serves as a crucial biomarker in various clinical and research settings to assess muscle catabolism. caymanchem.comwikipedia.org Its excretion rate is used to quantify the extent of muscle wasting under different physiological and pathological conditions. For instance, elevated levels of 3-MH are observed following strenuous physical exercise, during fasting, and in individuals with muscle injuries. bevital.norupahealth.comhealthmatters.io

Clinically, measuring 3-MH excretion provides insight into the hypercatabolic states associated with sepsis, skeletal trauma, and thermal injury, where a significant increase in muscle protein breakdown contributes to large urinary nitrogen losses. nih.gov Conversely, its excretion is decreased in states of protein-calorie malnutrition. caymanchem.comnih.gov The marker is also employed to study muscle wasting diseases such as Duchenne muscular dystrophy and other neuromuscular disorders. bevital.nodntb.gov.ua Research has shown that the fractional breakdown rate of skeletal muscle, calculated from 3-MH production, was significantly higher in protein-deficient states. nih.gov

Table 1: Conditions Associated with Altered 3-Methyl-L-histidine (3-MH) Excretion

| Condition | Effect on 3-MH Levels | Description | References |

| Sepsis & Trauma | Increased | Reflects a hypercatabolic state with accelerated muscle protein breakdown. | nih.gov |

| Strenuous Exercise | Increased | Indicates exercise-induced muscle damage and turnover. | rupahealth.comhealthmatters.io |

| Muscle Wasting Diseases | Increased | A marker for the progressive loss of muscle tissue in conditions like muscular dystrophy. | bevital.nodntb.gov.ua |

| Fasting/Starvation | Increased | Muscle tissue is broken down to supply amino acids for energy and gluconeogenesis. | rupahealth.comhealthmatters.ionih.gov |

| Protein-Calorie Malnutrition | Decreased | Reduced muscle mass and protein turnover lead to lower excretion. | caymanchem.comnih.gov |

Correlation with Myofibrillar Protein Degradation

Interplay with Lipid Metabolism and Cardiovascular Health

Recent research has uncovered a novel and significant role for 3-Methyl-L-histidine beyond muscle metabolism, linking it directly to lipid absorption and the pathogenesis of cardiovascular disease.

Emerging evidence indicates that 3-Methyl-L-histidine, produced by the gut microbiota, can mediate the pro-atherogenic effects of certain diets. researchgate.netnih.gov Specifically, studies have demonstrated that a high chicken protein diet promotes the enrichment of the gut bacterial family Lachnospiraceae. researchgate.netnih.gov This shift in the microbiota leads to an increased production of 3-MH. nih.govmedchemexpress.com This microbially-derived 3-MH was identified as a key factor that enhances intestinal cholesterol absorption and accelerates the formation of atherosclerotic plaques in a gut microbiota-dependent manner. researchgate.netnih.gov These findings establish a direct link between diet, gut microbiota, a specific metabolite (3-MH), and the development of atherosclerosis. nih.gov

The molecular mechanism by which microbiota-derived 3-Methyl-L-histidine promotes atherogenesis involves the regulation of intestinal cholesterol absorption. nih.govresearcher.life Research has shown that 3-MH acts on the intestinal cells to enhance the expression of the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter, a key protein for cholesterol uptake from the gut. researchgate.netnih.gov The underlying mechanism involves 3-MH facilitating the binding of a transcription factor, Hepatocyte Nuclear Factor 1A (HNF1A), to the promoter region of the NPC1L1 gene. researchgate.netnih.govmedchemexpress.com This enhanced binding activates the transcription of NPC1L1, leading to increased protein levels and consequently, greater intestinal cholesterol absorption. nih.gov Inhibition of this HNF1A–NPC1L1 pathway was found to abolish the pro-atherogenic effects of 3-MH, confirming its central role in this process. researchgate.netnih.gov

Table 2: Mechanistic Pathway of 3-MH in Atherogenesis

| Step | Molecule/Factor | Role in Pathway | References |

| 1 | High Chicken Protein Diet | Promotes the growth of Lachnospiraceae in the gut. | researchgate.netnih.gov |

| 2 | Lachnospiraceae (Gut Microbiota) | Increases the production of 3-Methyl-L-histidine. | nih.govmedchemexpress.com |

| 3 | 3-Methyl-L-histidine (3-MH) | Facilitates the binding of HNF1A to the NPC1L1 promoter. | researchgate.netnih.govmedchemexpress.com |

| 4 | Hepatocyte Nuclear Factor 1A (HNF1A) | A transcription factor that, when bound, activates NPC1L1 gene expression. | nih.govmedchemexpress.com |

| 5 | Niemann-Pick C1-Like 1 (NPC1L1) | A cholesterol transporter whose increased expression enhances intestinal cholesterol absorption. | researchgate.netnih.gov |

| 6 | Atherosclerosis | Accelerated plaque formation due to disturbed cholesterol homeostasis. | nih.gov |

Microbiota-Derived 3-Methyl-L-histidine N-hydrate and Atherogenesis

Involvement in Neurobiological Processes

The direct role of free 3-Methyl-L-histidine in neurobiological processes is not as extensively documented as its functions in muscle and cardiovascular health. However, its presence in the brain and its relationship with other neuroactive compounds suggest a potential, albeit indirect, involvement.

3-MH is a constituent of the dipeptide anserine (B1665513) (beta-alanyl-3-methyl-L-histidine), which is found in significant concentrations in the brain. hmdb.capnas.org Anserine has been shown to possess antioxidant properties and to act as a pH buffer in brain tissue. pnas.org Research on anserine has demonstrated notable neuroprotective effects. In animal models of Alzheimer's disease, treatment with anserine improved spatial memory, enhanced the integrity of the neurovascular unit, and reduced chronic neuroinflammatory reactions. researchgate.netnih.gov While these effects are attributed to the dipeptide anserine as a whole, the presence of the 3-methylhistidine moiety is a defining feature of this neuroactive compound. nih.gov The precursor to 3-MH, histidine, is also a precursor for the neurotransmitter histamine (B1213489), which plays a critical role in regulating sleep-wake cycles, pain perception, and neuroinflammation. nih.govcreative-proteomics.com Therefore, while direct functions of free 3-MH in the nervous system remain to be fully elucidated, its role as a component of the neuroprotective dipeptide anserine points to its importance in the biochemical landscape of the brain.

Research on Neurotransmitter Systems (e.g., Glutamate (B1630785), GABA)

While 3-Methyl-L-histidine (3-MH) itself is not a classical neurotransmitter, its metabolic connections and the actions of related compounds suggest an indirect influence on neurotransmitter systems. wikipedia.org L-histidine (B1673261), the precursor to 3-MH, is decarboxylated to form histamine, a neurotransmitter involved in regulating sleep, wakefulness, feeding, and motivation. nih.govopenstax.org Changes in plasma histidine levels can impact brain histamine levels. nih.gov

The primary excitatory neurotransmitter in the central nervous system is glutamate, while gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter. wikipedia.orgnih.gov Glutamate is crucial for the vast majority of fast excitatory synapses in the brain and spinal cord. wikipedia.org Conversely, GABA is utilized at most fast inhibitory synapses throughout the brain. wikipedia.org The synthesis of both glutamate and GABA begins with glutamine. openstax.org In GABAergic neurons, glutamate is converted to GABA by the enzyme glutamic acid decarboxylase. openstax.orgclinicsearchonline.org

Research into related histidine-containing dipeptides, such as carnosine, offers further insight. Carnosine is a non-mast cell reservoir for histidine, which can be used for histamine synthesis, an important neuromodulator. nih.gov The levels of carnosine's precursors, β-alanine and L-histidine, appear to be altered in the circulation of individuals with certain psychiatric disorders. nih.gov

Table 1: Key Neurotransmitters and Their Precursors

| Neurotransmitter | Precursor(s) | Primary Function |

|---|---|---|

| Glutamate | Glutamine | Excitatory |

| GABA | Glutamate | Inhibitory |

| Histamine | Histidine | Neuromodulation (sleep, arousal, etc.) |

| Serotonin | Tryptophan | Mood, sleep, appetite |

| Dopamine | Tyrosine | Reward, motivation, motor control |

| Norepinephrine | Tyrosine | Arousal, alertness |

This table provides a simplified overview of major neurotransmitters and their synthesis pathways.

Potential Link to Neurological and Mood Disorders (e.g., depression phenotyping)

Emerging research suggests a potential link between 3-MH and neurological and mood disorders, particularly depression. frontiersin.org Metabolomics studies of the prefrontal cortex in animal models of depression have identified 3-methylhistidine as a potential biomarker. frontiersin.org In rats subjected to chronic unpredictable mild stress, a model for depression, the level of 3-MH was found to be up-regulated in the prefrontal cortex. frontiersin.org This finding may be linked to disruptions in histidine metabolism. frontiersin.org

Furthermore, alterations in the gut microbiota have been implicated in depression, and interventions with probiotics have shown potential in alleviating depressive symptoms. nih.gov The gut-brain axis, a complex communication network, appears to play a significant role in the pathophysiology of depression. nih.gov Dysregulation of this axis can influence brain function and behavior. nih.gov

Studies on carnosine and its constituent amino acids provide additional context. Low levels of homocarnosine (B1673341) and its precursor GABA have been observed in various neurological disorders, including depression and epilepsy. researchgate.net Deficiencies in histidine-containing dipeptides have been linked to hyperactivity and depression-like behaviors in animal models. researchgate.net In humans, observational studies have noted altered levels of β-alanine and L-histidine in individuals with depressive disorders. nih.gov

Role in Imidazole (B134444) Dipeptide Synthesis and Function

Formation of Anserine

3-Methyl-L-histidine is a key component in the formation of the imidazole dipeptide anserine (β-alanyl-3-methyl-L-histidine). google.comnumberanalytics.com Anserine is synthesized through the enzymatic condensation of β-alanine and 3-methyl-L-histidine. google.com This reaction is catalyzed by the enzyme L-amino acid α-ligase (Lal). researchgate.net Anserine is a methylated derivative of carnosine (β-alanyl-L-histidine) and is abundant in the skeletal muscle and brain of many vertebrates.

The synthesis of anserine can also occur through the methylation of carnosine by the enzyme S-adenosylmethionine: carnosine N-methyltransferase. hmdb.ca Anserine is generally more metabolically stable than carnosine because it is resistant to cleavage by serum carnosinase, an enzyme that rapidly degrades carnosine in humans. nih.gov

Historically, chemical synthesis methods for anserine have been developed, often starting from 3-methyl-L-histidine. google.com These methods involve multiple steps, including the protection and deprotection of functional groups. google.com

Research on Enzymatic Enhancement of Dipeptide Production

Researchers are exploring ways to improve the efficiency of imidazole dipeptide production, including anserine, through enzymatic methods. researchgate.netnih.gov The enzyme L-amino acid α-ligase (Lal) is a key focus of this research as it catalyzes the formation of dipeptides from unprotected L-amino acids. researchgate.netnih.gov

Site-directed mutagenesis of Lal has been employed to enhance its catalytic activity for the production of imidazole dipeptides. researchgate.netnih.gov By making specific changes to the amino acid sequence of the enzyme, scientists have been able to significantly improve the conversion rate of substrate amino acids into dipeptides compared to the wild-type enzyme. nih.gov For example, mutations at specific residues of Lal have been shown to increase its activity by up to 2.5-fold. This research aims to establish more efficient and cost-effective methods for producing these valuable dipeptides. google.com

Broader Metabolic Pathway Associations

Connections to Histidine Metabolism

3-Methyl-L-histidine is intrinsically linked to histidine metabolism. wikipedia.orgtargetmol.comnih.gov It is a derivative of the essential amino acid L-histidine, formed through the methylation of a histidine residue. nih.govnih.gov This methylation occurs post-translationally on actin and myosin proteins. wikipedia.orgbevital.no When these muscle proteins are broken down, 3-MH is released and subsequently excreted in the urine. wikipedia.orgbevital.no

The presence of 3-MH in bodily fluids is often used as an indicator of muscle protein degradation. wikipedia.org It is considered a biomarker for both muscle metabolism and the consumption of meat and soy products. targetmol.com The connection to histidine is fundamental, as L-histidine serves as the precursor for the synthesis of 3-MH. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 3-Methyl-L-histidine |

| L-histidine |

| Glutamate |

| GABA (gamma-aminobutyric acid) |

| Histamine |

| Serotonin |

| Dopamine |

| Norepinephrine |

| Acetylcholine |

| β-alanine |

| Carnosine |

| Anserine |

| Homocarnosine |

| S-adenosylmethionine |

| Glutamine |

| Acetyl-CoA |

| Tryptophan |

| Tyrosine |

Links to Beta-Alanine (B559535) Metabolism

The metabolic relationship between 3-Methyl-L-histidine (3-MH) and beta-alanine is primarily established through their mutual involvement in the synthesis and degradation of specific histidine-containing dipeptides (HCDs), namely anserine and balenine (B107396). These connections are most prominent in non-human vertebrates, as the key dipeptides are either absent or present in very low concentrations in human tissues. hmdb.cabasys2.canih.gov

The primary pathways linking these two compounds are:

Dipeptide Synthesis: Beta-alanine serves as a crucial precursor for the synthesis of HCDs. In many animal species, beta-alanine combines with L-histidine to form carnosine, which can then be methylated to produce anserine (β-alanyl-3-methyl-L-histidine). hmdb.cabasys2.canp-mrd.org The enzyme responsible for this methylation is carnosine N-methyltransferase. basys2.canp-mrd.org Alternatively, in some species, 3-MH derived from the breakdown of muscle proteins like actin and myosin can be directly combined with beta-alanine to form the dipeptide balenine.

Dipeptide Hydrolysis: The breakdown of these dipeptides provides a direct link back to the free amino acid pool. Enzymes known as carnosinases can hydrolyze anserine and balenine, releasing their constituent components: 3-Methyl-L-histidine and beta-alanine. basys2.carsc.orgmdpi.com While human serum carnosinase (CN1) can hydrolyze these dipeptides, it does so at different rates, with balenine being significantly more resistant to hydrolysis than anserine or carnosine. mdpi.comcnr.itresearchgate.net

In humans, 3-MH is not typically re-incorporated into peptides; its presence in plasma is largely considered a biomarker for the catabolism of endogenous muscle protein or the dietary intake of meat rich in anserine, such as poultry. hmdb.cabasys2.camdpi.com

Detailed Research Findings

Research in animal models has provided clear evidence of the metabolic interplay between beta-alanine and 3-MH. A study investigating the effects of beta-alanine supplementation in speed-racing Yili horses demonstrated a direct precursor-product relationship. nih.govresearchgate.net Horses supplemented with beta-alanine showed significantly elevated plasma concentrations of carnosine and, subsequently, 3-methyl-L-histidine post-exercise compared to a control group. nih.gov This suggests that increasing the availability of beta-alanine drives the synthesis of carnosine and its methylated derivative, anserine, leading to higher circulating levels of 3-MH upon their eventual breakdown. nih.govnih.gov

The interactive table below details the significant changes in plasma amino acid concentrations observed in the Yili horse study post-competition, following a 30-day supplementation period.

Data sourced from a study on speed-racing Yili horses, comparing a control group to a test group supplemented with β-alanine. nih.gov

Conversely, other studies have shown this relationship can be complex and species-dependent. For instance, research on broiler chickens found that while dietary supplementation with l-histidine and beta-alanine could increase muscle carnosine and anserine content, beta-alanine supplementation alone had limited effects on the broader histidine metabolism pathway. This highlights that the metabolic flux between beta-alanine and 3-MH via dipeptides is influenced by various factors, including species-specific enzyme kinetics and baseline nutritional status.

Advanced Analytical Methodologies for 3 Methyl L Histidine N Hydrate Research

Chromatographic Techniques

Chromatography remains a cornerstone for the analysis of amino acids, including 3-Methyl-L-histidine. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently employed, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a widely used method for the determination of 3-Methyl-L-histidine in biological samples. nih.gov Since amino acids like 3-MH lack a strong chromophore for direct UV detection, a derivatization step is essential to enhance detectability. fujifilm.com This process can be performed either before the sample is injected into the column (pre-column) or after separation (post-column). fujifilm.com

Several derivatizing agents have been successfully used in 3-MH analysis. Pre-column derivatization with o-phthaldialdehyde (OPA) allows for automated analysis with high sensitivity, capable of measuring concentrations in the picomole range. nih.gov Another agent, fluorescamine, is used for derivatizing free amino acids from hydrolyzed proteins, enabling detection of picomole amounts of 3-MH via reversed-phase HPLC with UV detection. nih.gov Phenyl isothiocyanate (PITC) is also utilized for pre-column derivatization, allowing for the successful separation of imidazole (B134444) peptides and their constituent amino acids. researchgate.net Post-column derivatization with OPA has also been shown to increase the sensitivity of detection for L-histidine (B1673261) and 3-methyl-L-histidine. researchgate.net

Ion-exchange HPLC provides an alternative separation mechanism. A method using a cation-exchange column with UV detection at 210 nm has been developed for measuring 3-MH in human urine, with an analysis time of under 16 minutes. nih.gov

| Derivatization Method | Derivatizing Agent | Sample Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Pre-column | o-phthaldialdehyde (OPA) | Plasma | Fully automated method; analysis time of 36 min; CV of 1.6%; 1000-fold more sensitive than conventional methods. | nih.gov |

| Pre-column | Fluorescamine | Hydrolyzed Proteins (Myosin and Actin) | Allows detection of picomole amounts of 3-MH; isocratic elution with acetonitrile-water. | nih.gov |

| Post-column | o-phthaldialdehyde (OPA) | Biological Material (Boar Spermatozoa, Sheep Milk) | Increased sensitivity for L-histidine and 3-methyl-L-histidine detection at 50°C. | researchgate.net |

| Pre-column | Phenyl isothiocyanate (PITC) | Mouse Plasma | Successfully isolated imidazole peptides and their constituents using an Inertsil ODS-3 column. | researchgate.net |

| None (Ion-Exchange) | N/A | Human Urine | Analysis time of 16 minutes using a PARTISIL 10 SCX Whatman column with UV detection at 210 nm. | nih.gov |

Gas Chromatography (GC) Considerations for Specific Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), offers a highly sensitive and precise method for quantifying 3-Methyl-L-histidine, especially in urine. nih.gov A significant consideration for GC analysis of amino acids is the need for derivatization to convert the non-volatile compounds into volatile esters suitable for the gas phase. acs.org

A rapid method utilizing negative chemical ionization (NCI) GC/MS has been developed for measuring 3-MH in rat and human urine. nih.gov This technique involves the use of a stable isotope-labeled internal standard, [1-(13)C]3MH, to ensure high precision and accuracy. nih.gov The method demonstrates excellent linearity and recovery, with a sensitivity capable of detecting as little as 6.8 pmol of urinary 3-MH. nih.gov This level of sensitivity makes it valuable for applications such as studying muscle protein catabolism in response to burn injuries. nih.gov GC/MS is also a standard method for analyzing 3-MH in various biological samples, including those from lab animals and cell cultures, often using a deuterated-3MH molecule as an internal standard. heartlandassays.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Negative Chemical Ionization Gas Chromatography/Mass Spectrometry (NCI-GC/MS) | nih.gov |

| Internal Standard | [1-(13)C]3MH (M+1) | nih.gov |

| Application | Quantification of urinary 3-MH in rat and human samples, particularly in burn injury models. | nih.gov |

| Sensitivity (LOD) | 6.8 pmol | nih.gov |

| Linearity (R²) | 0.9989 | nih.gov |

| Recovery | 95.9% | nih.gov |

| Coefficient of Variation | 4.7% | nih.gov |

Electrophoretic Methods

Electrophoretic techniques separate molecules based on their size and charge in an electric field. Capillary electrophoresis, in particular, has emerged as a powerful tool for amino acid analysis due to its high efficiency, rapid analysis times, and minimal sample consumption.

Capillary Electrophoresis (CE) with UV-Detection

Capillary electrophoresis with UV-detection is an effective method for the quantification of 3-Methyl-L-histidine in biological fluids like plasma and urine. nih.gov This technique can resolve 3-MH from its isomer, 1-methylhistidine, and the parent compound, histidine, in a single, rapid run. nih.govnih.gov

A CE-UV method has been described that resolves these analytes in less than 12 minutes using a Tris-phosphate run buffer at an acidic pH of 2.2. nih.gov The optimization of sample injection volume in this method significantly improves sensitivity, achieving a limit of detection (LOD) of 20 nmol/L, which is about a hundred times more sensitive than previously described assays. nih.gov Another advantage is the ability to measure creatinine (B1669602) in the same run, providing a convenient way to normalize urinary excretion rates. nih.gov The method has proven to be an inexpensive, fast, and specific tool for routine analysis. nih.gov Another CE method reported a limit of detection of 2.4 µM for 3-MH in untreated urine samples, with an analysis time of approximately 12 minutes. nih.gov

| Parameter | Condition/Value (Study 1) | Condition/Value (Study 2) | Reference |

|---|---|---|---|

| Sample Matrix | Plasma and Urine | Urine (untreated) | nih.govnih.gov |

| Run Buffer | 60 mmol/L Tris-phosphate, pH 2.2 | Acidic and alkaline media tested | nih.govnih.gov |

| Analysis Time | < 12 minutes | ~12 minutes | nih.govnih.gov |

| Limit of Detection (LOD) | 20 nmol/L | 2.4 µmol/L (0.4 mg/L) | nih.govnih.gov |

| Key Feature | Simultaneous measurement of creatinine; 100-fold sensitivity improvement over previous assays. | Separation of 3-MH, 1-MH, and histidine in both acidic and alkaline media. | nih.govnih.gov |

Electrochemical Detection Methods

Electrochemical methods offer an alternative detection strategy that can provide high sensitivity and selectivity. These techniques measure the current or potential changes resulting from the oxidation or reduction of an analyte at an electrode surface.

Electrochemical Luminescence (ECL) for Sensitive Detection

Electrochemical luminescence (ECL), also known as electrochemiluminescence, is a highly sensitive detection technique that combines electrochemical reactions with luminescence spectroscopy. In an ECL system, an electrochemical reaction at an electrode generates a species that then undergoes a chemical reaction to produce light. This method can be coupled with separation techniques like capillary electrophoresis (CE-ECL).

While direct ECL studies on 3-Methyl-L-histidine are not extensively detailed, research on the parent compound, histidine, demonstrates the viability and high sensitivity of this approach. researchgate.net A CE-ECL method for histidine has been developed based on the reaction with tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)₃²⁺]. researchgate.net In this system, the analyte is detected following its reaction with electrochemically generated Ru(bpy)₃³⁺ at the electrode surface, which produces a luminescent signal. researchgate.net

The optimal conditions for histidine detection included a detection potential of 1.05 V, a 5 mmol/L concentration of Ru(bpy)₃²⁺, and a buffer pH of 8.0. researchgate.net Under these conditions, a detection limit of 0.668 µmol/L was achieved. researchgate.net Given the structural similarity between histidine and 3-Methyl-L-histidine, this methodology presents a promising and sensitive approach for future 3-MH research, offering a valuable alternative to more common detection methods.

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Technique | Capillary Electrophoresis with Electrochemical Luminescence Detection (CE-ECL) | researchgate.net |

| Luminophore | Tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)₃²⁺] | researchgate.net |

| Detection Potential | 1.05 V | researchgate.net |

| Buffer pH | 8.0 | researchgate.net |

| Limit of Detection (for Histidine) | 0.668 µmol/L | researchgate.net |

Sample Preparation Strategies for Biological Matrices

The accurate quantification of 3-Methyl-L-histidine (3-MH) in biological samples is contingent upon robust and efficient sample preparation. These initial steps are critical for removing interfering substances, such as proteins and lipids, which can compromise the sensitivity and accuracy of subsequent analytical measurements. mdpi.comnih.gov The choice of preparation strategy is largely dependent on the biological matrix (e.g., plasma, urine, tissue) and the analytical technique to be employed.

A fundamental step in the analysis of 3-MH from biological fluids like plasma or serum is the removal of proteins. mdpi.comnih.gov Protein precipitation is a widely adopted method due to its simplicity and effectiveness. This process typically involves the addition of an organic solvent to the sample, which denatures and precipitates the proteins, allowing for their separation by centrifugation.

Commonly used organic solvents for this purpose include acetonitrile (B52724), methanol (B129727), and mixtures thereof. oup.comnih.gov For instance, a mixture of acetonitrile and methanol (1:1, v/v) has been successfully used to deproteinize plasma samples for 3-MH analysis. nih.gov Another approach involves using a solution of acetonitrile-methanol 50:50% (v/v) for metabolite extraction. nih.gov The ratio of the solvent to the sample volume is a critical parameter that can influence the efficiency of protein removal and the recovery of the target analyte. mdpi.com

In some protocols, perchloric acid is utilized for protein precipitation, followed by neutralization and further processing. unimi.it It is crucial to optimize the precipitation conditions to ensure maximal protein removal while minimizing the co-precipitation of 3-MH, thereby ensuring accurate quantification. mdpi.com

Table 1: Common Protein Precipitation Agents for 3-Methyl-L-histidine Analysis

| Precipitating Agent | Biological Matrix | Reference |

|---|---|---|

| Acetonitrile | Plasma, Serum | mdpi.comoup.com |

| Methanol | Plasma | nih.govnih.gov |

| Acetonitrile/Methanol Mixture | Plasma | nih.govnih.gov |

| Perchloric Acid | Plasma, Tissue Homogenates | unimi.it |

| Sulfosalicylic Acid | General Biological Fluids | d-nb.info |

In many biological systems, particularly in urine, a significant portion of 3-MH exists in its N-acetylated form. nih.gov To determine the total 3-MH concentration, which is often the value of interest for assessing muscle protein turnover, an acid hydrolysis step is necessary to convert the N-acetylated form to free 3-MH. nih.govjst.go.jp

This process typically involves heating the sample in the presence of a strong acid, such as hydrochloric acid (HCl). nih.govcambridge.org The conditions of hydrolysis, specifically the temperature and duration, must be carefully controlled to ensure complete deacetylation without causing significant degradation of the 3-MH molecule itself. nih.gov

Research has shown that hydrolysis at 100°C for 1.5 to 4 hours or at 80°C for 8 to 12 hours is effective for determining total 3-MH concentrations in rat urine. nih.gov It is important to note that excessively high temperatures (e.g., 120°C) can lead to the degradation of 3-MH. nih.gov For the analysis of protein-bound 3-MH in tissues, gas-phase hydrolysis with 6N HCl at 110°C for 20-24 hours is a common practice. csic.es However, acid hydrolysis can lead to the destruction of certain amino acids like tryptophan and cysteine, and the conversion of asparagine and glutamine to their acidic forms. csic.es

Protein Precipitation Techniques

Quantitative Analysis and Normalization Strategies

Following sample preparation, the quantification of 3-MH is typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC/MS). heartlandassays.comnih.gov To ensure the reliability and comparability of the results, appropriate normalization strategies and the use of reference materials are essential.

The urinary excretion of 3-MH is often used as an index of muscle protein breakdown. karger.com However, the absolute concentration of 3-MH in a single urine sample can be influenced by factors such as hydration status. To account for this variability and to relate 3-MH excretion to muscle mass, it is a standard practice to normalize the urinary 3-MH concentration to that of creatinine. karger.comnih.govd-nb.info

Creatinine is a byproduct of creatine (B1669601) metabolism in muscle and is excreted in the urine at a relatively constant rate, proportional to the individual's muscle mass. karger.comphysiology.org The 3-MH/creatinine ratio, therefore, provides a more reliable measure of the rate of muscle protein turnover. nih.govmdpi.com Studies have shown that this ratio is a valuable tool in various populations, including low-birth-weight infants and the elderly, to assess changes in muscle catabolism. nih.govphysiology.orgkarger.com For instance, in healthy, well-growing low-birth-weight infants, the mean 3-MH/creatinine ratio has been reported to be 19.6 ± 2.3 µmol/mmol. karger.comnih.govkarger.com

Table 2: Representative 3-Methyl-L-histidine/Creatinine Ratios in Different Populations

| Population | 3-MH/Creatinine Ratio (µmol/mmol) | Reference |

|---|---|---|

| Healthy low-birth-weight infants | 19.6 ± 2.3 | karger.comnih.govkarger.com |

| Low-birth-weight infants with stagnant/decreasing weight | 29.1 ± 3.8 | karger.com |

| Healthy adults (20-70 years) | Constant | mdpi.com |

| Healthy children (2-17 years) | Decreases with age | d-nb.info |

The use of certified reference materials (CRMs) and analytical standards is fundamental to achieving accuracy and ensuring the traceability of measurement results in 3-MH research. fujifilm.comfujifilm.combipm.org These materials are of a known, certified concentration and purity and are used for the calibration of analytical instruments and for the validation of analytical methods. bipm.orgnih.gov

Several commercial suppliers offer 3-Methyl-L-histidine reference materials, some of which are traceable to national metrology institutes. fujifilm.comfujifilm.com For instance, NMIJ-traceable amino acid reference materials are calibrated by the National Institute of Advanced Industrial Science and Technology (NMIJ) in Japan. fujifilm.com The use of such materials helps to minimize inter-laboratory variability and ensures that results from different studies can be reliably compared.

In addition to pure 3-MH standards, matrix-matched CRMs, such as lyophilized plasma containing a certified concentration of 3-MH and other amino acids, are also being developed. bipm.org These materials are particularly valuable for clinical diagnostic applications and newborn screening, as they more closely mimic the complexity of real patient samples. bipm.org Isotope-labeled internal standards, such as deuterated-3-MH, are also employed in quantitative mass spectrometry-based methods to correct for variations during sample preparation and analysis. heartlandassays.com

Experimental Models and Research Approaches in 3 Methyl L Histidine N Hydrate Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental for dissecting the molecular functions of 3-MH and related pathways at a cellular level. Researchers utilize various cell lines to explore biochemical processes without the complexities of a whole organism. For instance, studies have used C2C12 myoblasts, a mouse muscle cell line, to investigate the effects of high glucose on the expression of proteins involved in muscle degradation, with 3-MH serving as a byproduct and indicator of this process. researchgate.net

Furthermore, prokaryotic and eukaryotic cell systems, such as Escherichia coli and various mammalian cells, serve as living factories in genetic engineering studies. acs.orgnih.gov These cells are engineered to incorporate 3-MH and other unnatural amino acid analogues into specific proteins, allowing researchers to probe protein structure and function with high precision. acs.orgnih.govnih.gov This approach is invaluable for understanding the roles of specific amino acid residues in protein activity. nih.gov

In Vivo Animal Models

Animal models are indispensable for studying the systemic effects of 3-MH, its metabolism, and its role as a biomarker in complex physiological and pathological states.

Rodent models are extensively used to study metabolic diseases where muscle protein turnover is a key factor. alfachemch.com A significant area of research involves the use of apolipoprotein E-deficient (apoE-/-) mice, a well-established model for atherosclerosis. nih.gov Studies have shown that a high chicken protein diet in these mice can accelerate the formation of atherosclerotic plaques. medchemexpress.com This effect was found to be dependent on the gut microbiota, which produces 3-MH. nih.govmedchemexpress.com The microbiota-derived 3-MH was identified as a key microbial effector that promotes atherosclerosis by enhancing intestinal cholesterol absorption. nih.govmedchemexpress.com Specifically, 3-MH facilitates the binding of a transcription factor (hepatocyte nuclear factor 1A) to the promoter of a cholesterol transporter gene (NPC1L1). medchemexpress.com

To confirm the direct effect of the compound, apoE-/- mice on a normal diet were administered 3-MH, which resulted in enhanced intestinal cholesterol absorption and promoted the progression of atherosclerosis. nih.gov Other rodent models are used to investigate how pharmacological agents stimulate the ubiquitin-proteasome pathway and myofibrillar protein breakdown in skeletal muscle, with 3-N-Methyl-L-histidine being a potential compound of interest in such studies. alfachemch.com Additionally, mouse models of Alzheimer's disease (AβPPswe/PSEN1dE9) have been used to study the effects of anserine (B1665513) (beta-alanyl-3-methyl-L-histidine), which was found to improve memory deficits and neurovascular unit function. nih.gov

Table 1: Research Findings in Rodent Models

| Model | Study Focus | Key Finding | Reference |

|---|---|---|---|

| apoE-/- Mice | Effect of high chicken protein diet on atherosclerosis | Microbiota-derived 3-MH mediates the proatherogenic effect by enhancing intestinal cholesterol absorption. | nih.govmedchemexpress.com |

| apoE-/- Mice | Direct administration of 3-MH | 3-MH administration promoted atherosclerosis progression. | nih.gov |

| AβPPswe/PSEN1dE9 Mice | Effect of anserine (containing 3-methyl-L-histidine) on Alzheimer's disease | Anserine treatment recovered memory deficits and improved neurovascular function. | nih.gov |

| Rodent Models | Study of ubiquitin proteasome pathway | 3-N-Methyl-L-histidine is a potential compound for studying myofibrillar protein breakdown. | alfachemch.com |

Research in livestock and other species provides valuable insights into comparative physiology and metabolism. High-performance liquid chromatography (HPLC) methods have been developed and utilized to quantify 3-MH in various biological samples from these animals. nih.govresearchgate.net One study measured the concentrations of 3-MH, L-histidine (B1673261), carnosine, and anserine in boar spermatozoa and sheep milk. nih.govresearchgate.netcapes.gov.br The results showed that in boar spermatozoa, the concentration of 3-methyl-L-histidine was significantly higher than that of carnosine and anserine. nih.govresearchgate.net Similarly, in sheep milk, 3-methyl-L-histidine was present at high concentrations. nih.govresearchgate.net

In fattening lambs, serum metabolome profiling revealed that 3-Methyl-L-histidine was down-regulated in lambs with high average daily gain (ADG), suggesting that histidine metabolism was less active to potentially support faster growth. nih.gov In dairy cows, methods have been developed for the simultaneous determination of 3-methylhistidine (τ-MH) and 1-methylhistidine (π-MH) in blood plasma to serve as biomarkers for muscle protein breakdown and meat protein intake, respectively. mdpi.com

Table 2: 3-Methyl-L-histidine Concentrations in Livestock Species

| Species | Sample | Finding | Reference |

|---|---|---|---|

| Boar | Spermatozoa | Concentration of 3-methyl-L-histidine (83.07 ± 7.1 nmol/10⁹ spermatozoa) was significantly higher than carnosine and anserine. | nih.govresearchgate.net |

| Sheep | Milk | Concentration of 3-metyl-L-histidine was 81.21 ± 6.82 nmol/ml in samples without Staphylococcus coagulase-positive colonies. | nih.govresearchgate.net |

| Sheep | Serum | 3-Methyl-L-histidine was down-regulated in lambs with high average daily gain (ADG). | nih.gov |

| Dairy Cow | Plasma | A HILIC-MS/MS method was developed for the individual determination of τ-MH (3-MH) and π-MH (1-MH). | mdpi.com |

Rodent Models (e.g., apoE-/- mice) for Metabolic and Disease Studies

Biochemical Assays for Enzyme Activity and Protein Interactions

Biochemical assays are essential for quantifying 3-MH in biological fluids and tissues and for studying the enzymes and proteins it interacts with. chemimpex.com A variety of analytical techniques are employed, including:

Chromatography: High-performance liquid chromatography (HPLC) with post-column derivatization is a common method for the quantitative detection of 3-MH and related compounds in biological materials. nih.govcapes.gov.br More advanced methods, such as hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry (LC-MS/MS) and gas chromatography/mass spectrometry (GC/MS), offer high sensitivity and specificity for analyzing 3-MH in complex samples like plasma and urine. mdpi.combiocompare.comheartlandassays.com

Immunoassays: A radioimmunoassay for plasma 3-MH has been developed, offering a method to study its plasma kinetics without significant cross-reactivity with other amino acids. nih.gov Enzyme-linked immunosorbent assay (ELISA) kits are also commercially available for the quantitative measurement of 3-MH in serum, plasma, and other biological fluids. abbexa.com

These assays are critical for using 3-MH as a biomarker for muscle protein breakdown. rupahealth.comheartlandassays.com Beyond quantification, biochemical approaches are used to study protein function. For example, researchers have chemically converted the active-site histidine-57 in α-chymotrypsin to 3-methylhistidine-57. doi.org While this modification rendered the enzyme essentially inactive, it did not alter its ability to bind specific substrates and inhibitors, allowing for detailed studies of the binding interactions involved in enzyme inhibition. doi.org This modified enzyme, when linked to a solid support, also proved useful for isolating protein inhibitors. doi.org

Genetic Engineering Approaches

Genetic engineering provides powerful tools to manipulate protein composition and study the specific roles of amino acid residues like histidine and its analogues.

A significant advancement in protein engineering is the ability to incorporate unnatural amino acids (UAAs), including 3-MH, directly into proteins in living cells. nih.gov This is achieved by developing engineered aminoacyl-tRNA synthetase/tRNA pairs that are "orthogonal," meaning they function independently of the host cell's own machinery. acs.org

Researchers have successfully evolved a pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair to site-specifically incorporate 3-methyl-histidine and other histidine analogues into proteins in both E. coli and mammalian cells in response to a specific codon (the amber stop codon). acs.orgnih.govnih.gov This technique allows for the creation of novel proteins with modified properties. acs.org To demonstrate its utility, 3-MH was used to replace a histidine residue in Blue Fluorescent Protein (BFP), resulting in a mutant protein with distinct spectral properties. acs.orgnih.gov This ability to substitute histidine analogues provides a precise tool to probe the functional roles of histidine in enzymes, where it can act as a metal chelator, a nucleophile, or a general acid or base. acs.orgnih.gov This expansion of the genetic code affords new probes for investigating protein structure and function. nih.govacs.org

Site-Directed Mutagenesis for Enzyme Enhancement

A primary focus of such research has been on the enzymes responsible for the synthesis and metabolism of 3-Methyl-L-histidine and related compounds. Notably, actin-histidine N-methyltransferase (SETD3) and various ligases involved in dipeptide synthesis have been subjects of mutagenesis studies to improve their efficiency or understand their function.

Enhancement of Actin-Histidine N-Methyltransferase (SETD3)

SETD3 is the key enzyme identified to catalyze the specific methylation of histidine 73 (H73) in beta-actin, producing 3-methylhistidine. nih.govuniprot.org This post-translational modification is crucial for processes such as smooth muscle contraction. uniprot.org Site-directed mutagenesis has been employed to identify the critical residues within the SETD3 active site responsible for its methyltransferase activity and substrate binding. Mutations at specific sites have been shown to decrease or completely abolish the enzyme's function, highlighting their importance in the catalytic process. nih.govuniprot.org

For instance, studies have shown that mutating specific amino acids in the SET domain of SETD3 can significantly impact its ability to transfer a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the actin substrate. uniprot.orgnih.gov Research involving the replacement of these critical residues provides insight into the structural requirements for catalysis. While many studies focus on loss-of-function to understand the enzyme, the data gathered is foundational for future engineering efforts aimed at creating variants with enhanced stability or modified activity.

Table 1: Effects of Site-Directed Mutagenesis on Human SETD3 Activity

| Mutated Residue | Effect on Activity | Observation | Reference(s) |

|---|---|---|---|

| Cys-313 | Abolished | Complete loss of protein-histidine N-methyltransferase activity. | uniprot.org |

| Asn-313 | Strongly Decreased | Markedly reduced binding to actin and decreased methyltransferase activity. | uniprot.org |

| Tyr-316 | Decreased | Reduced binding to actin and decreased methyltransferase activity. | uniprot.org |

Improving L-amino acid α-ligase for Imidazole (B134444) Dipeptide Production

Site-directed mutagenesis has been successfully applied to enhance the production of imidazole dipeptides, such as anserine (β-alanyl-3-methyl-l-histidine), which have significant antioxidant properties. researchgate.net L-amino acid α-ligases (Lal) catalyze the formation of dipeptides from unprotected L-amino acids in an ATP-dependent reaction. Researchers have targeted these enzymes to improve their catalytic efficiency for synthesizing dipeptides containing 3-methyl-L-histidine. researchgate.net

In one study, the L-amino acid α-ligase from Bacillus licheniformis was engineered to improve its activity. By identifying key residues in the enzyme's active site, specific mutations were introduced. For example, replacing the proline residue at position 85 was shown to be critical for enhancing enzyme activity and substrate conversion rates for various dipeptides. researchgate.net This rational design approach led to the creation of enzyme variants with significantly improved yields for imidazole dipeptide synthesis compared to the wild-type enzyme. researchgate.net

Table 2: Research Findings on L-amino acid α-ligase Mutagenesis

| Enzyme | Target Residue | Mutation | Result | Reference(s) |

|---|---|---|---|---|

| L-amino acid α-ligase (Bacillus licheniformis) | Proline-85 | Substitution | Significantly improved conversion rate for imidazole dipeptide synthesis. | researchgate.net |

Probing Methyltransferase Mechanisms

Broader studies on other methyltransferases provide a blueprint for understanding and engineering enzymes related to 3-Methyl-L-histidine. For example, extensive site-directed mutagenesis of the HhaI DNA methyltransferase has been used to assess the role of conserved amino acids in binding the cofactor AdoMet. oup.com These studies revealed a degree of plasticity in the cofactor binding pocket, where some conserved residues were not absolutely essential for function. oup.com